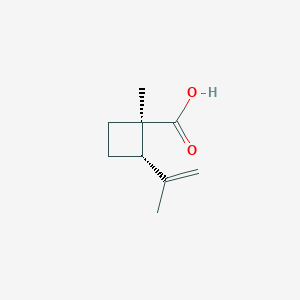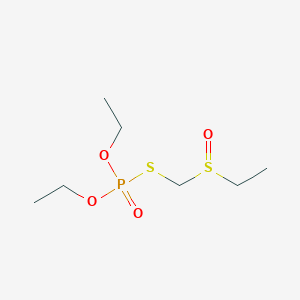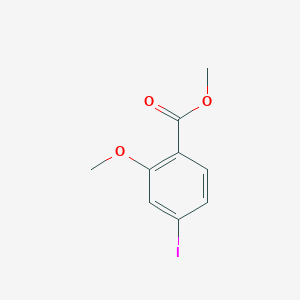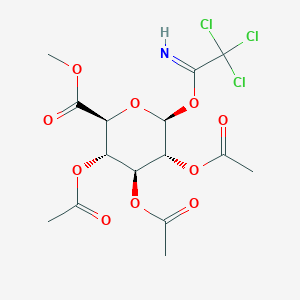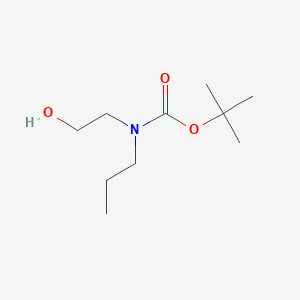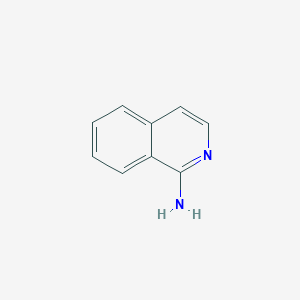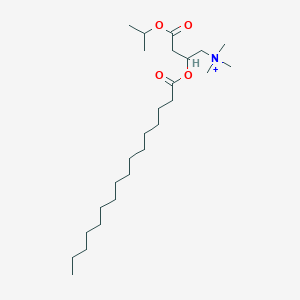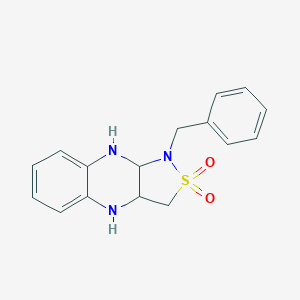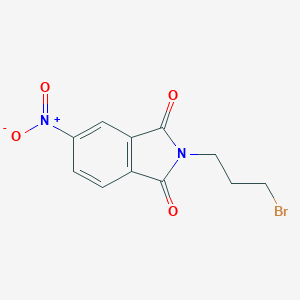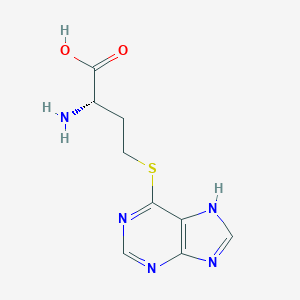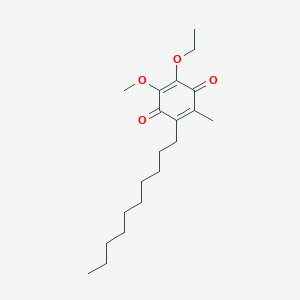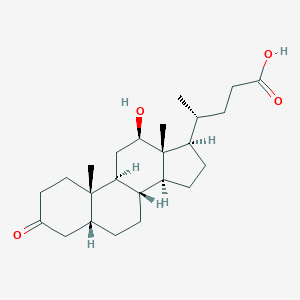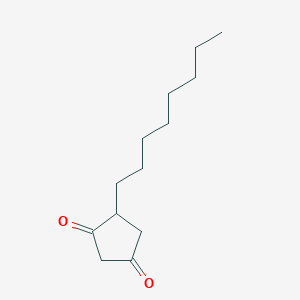
4-Octylcyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octylcyclopentane-1,3-dione (ODD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ODD is a cyclic diketone that has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-Octylcyclopentane-1,3-dione is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. 4-Octylcyclopentane-1,3-dione has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
4-Octylcyclopentane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-Octylcyclopentane-1,3-dione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. 4-Octylcyclopentane-1,3-dione has also been found to modulate the expression of various genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Octylcyclopentane-1,3-dione in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-Octylcyclopentane-1,3-dione is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-Octylcyclopentane-1,3-dione. One area of interest is the development of 4-Octylcyclopentane-1,3-dione-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Octylcyclopentane-1,3-dione and its potential interactions with other molecules. Finally, the development of more efficient synthesis methods for 4-Octylcyclopentane-1,3-dione could make it a more widely used tool in scientific research.
Applications De Recherche Scientifique
4-Octylcyclopentane-1,3-dione has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and cancer. 4-Octylcyclopentane-1,3-dione has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. Additionally, 4-Octylcyclopentane-1,3-dione has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. 4-Octylcyclopentane-1,3-dione has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
126624-26-8 |
|---|---|
Nom du produit |
4-Octylcyclopentane-1,3-dione |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
4-octylcyclopentane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-11-9-12(14)10-13(11)15/h11H,2-10H2,1H3 |
Clé InChI |
SKPOJVSKGJMOJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC(=O)CC1=O |
SMILES canonique |
CCCCCCCCC1CC(=O)CC1=O |
Autres numéros CAS |
126624-26-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



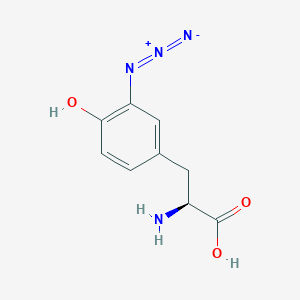
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
